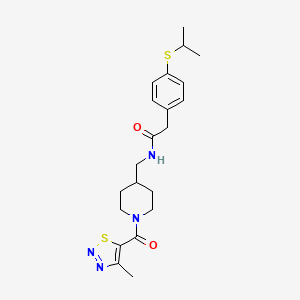

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

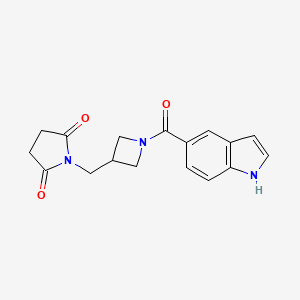

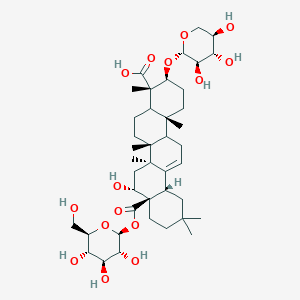

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the quinoline family and possesses a unique molecular structure that makes it an attractive candidate for drug development.

Applications De Recherche Scientifique

Antimalarial Activity

A study conducted on derivatives similar to the queried compound, focusing on antimalarial activity, revealed that these compounds exhibited significant efficacy against Plasmodium berghei, a model organism for malaria research. The research emphasized the importance of the structural features of these compounds in enhancing their antimalarial properties, demonstrating potential for clinical application in treating resistant strains of malaria (Werbel et al., 1986).

Antibacterial Applications

Another study investigated derivatives of 8-hydroxyquinoline, including compounds structurally related to "7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol", for their ability to inhibit type III secretion (T3S) in Gram-negative bacteria, specifically Yersinia pseudotuberculosis. The findings suggest these compounds could effectively target both extracellular and intracellular pathogens, offering a promising strategy for developing new antibacterial agents (Enquist et al., 2012).

Antifungal and Antiviral Activity

Research on 1,2,3-thiadiazole derivatives, including structural analogs of the queried compound, demonstrated excellent antifungal activity and potential for inducing systemic acquired resistance in plants against tobacco mosaic virus. This highlights the broader spectrum of biological applications of such compounds beyond human medicine, extending into agricultural practices (Wang et al., 2011).

Anticancer Potential

A novel series of compounds incorporating the quinolone and benzo[d]thiazole moieties, akin to "7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol", were synthesized and evaluated for their anticancer activity. These compounds, particularly one designated as 8f, showed significant cytotoxicity against cancer cell lines, underlining the potential of such molecules in oncology research and therapy (Bolakatti et al., 2020).

Inhibition of Viral Enzymes

Another study focusing on derivatives designed as neuraminidase inhibitors for influenza H1N1 virus revealed that certain compounds, including those with a 2-(2-(2-methoxybenzylidene)hydrazinyl)thiazole scaffold, exhibited moderate inhibitory activity. This supports the role of such chemical structures in developing antiviral drugs (Yilin et al., 2016).

Corrosion Inhibition

Research on quinoline derivatives for corrosion inhibition in mild steel demonstrated that compounds similar to the queried chemical showed excellent inhibitory performance in acidic media. This application underscores the utility of such molecules in materials science, particularly in protecting metals against corrosion (Dkhireche et al., 2020).

Mécanisme D'action

Target of Action

The compound 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a derivative of thiazole and quinoline . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Quinoline derivatives have been widely applied in the development of drug candidates due to the wide range of pharmacological effects they present, including antitumor activities .

Mode of Action

Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Quinoline derivatives have also shown a wide range of pharmacological effects, including antitumor activities .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-18-15(8-5-12-2-1-9-20-17(12)18)16(22-19-21-10-11-27-19)13-3-6-14(7-4-13)23(25)26/h1-11,16,24H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMBLYPJQKXYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=NC=CS4)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)

![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)